2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE is a complex organic compound that features a pyrazole and pyrimidine moiety linked via a sulfur atom to a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling through a sulfur linkage.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone under acidic conditions.
Preparation of Pyrimidine Intermediate: The pyrimidine ring is often synthesized through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reaction: The pyrazole and pyrimidine intermediates are then coupled using a thiolating agent such as Lawesson’s reagent to introduce the sulfur linkage.
Final Assembly: The phenylacetamide group is introduced through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways: It may inhibit the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Thiadiazole Derivatives: Exhibiting antimicrobial and anti-inflammatory activities.
Indole Derivatives: Possessing antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE is unique due to its specific combination of pyrazole and pyrimidine moieties linked via a sulfur atom, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of 2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H19N5OS |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[4-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C18H19N5OS/c1-3-23-13(2)15(11-20-23)16-9-10-19-18(22-16)25-12-17(24)21-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,21,24) |
InChI Key |
JODUUCMHVIRQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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